Hydroxyacetone

Physical Organic Chemistry Mass Spectrometry Thermochemistry

Hydroxyacetone (CAS 116-09-6), also known as acetol or 1-hydroxy-2-propanone, is the simplest α-hydroxyketone (ketol), with the formula C3H6O2 and a molecular weight of 74.08 g/mol. As a bifunctional molecule containing both a carbonyl and a primary hydroxyl group, it is a colorless to yellow liquid that is miscible with water and common organic solvents.

Molecular Formula C3H6O2
Molecular Weight 74.08 g/mol
CAS No. 116-09-6
Cat. No. B041140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyacetone
CAS116-09-6
SynonymsHydroxy-2-propanone;  1-Hydroxy-2-acetone;  1-Hydroxy-2-propanone;  1-Hydroxyacetone;  2-Oxopropanol;  Acetol;  Acetone alcohol;  Acetylcarbinol;  Acetylmethanol;  Hydroxyacetone;  Hydroxymethyl Methyl Ketone;  Hydroxypropanone;  NSC 102497;  Rongal 5242;  α-Hydro
Molecular FormulaC3H6O2
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESCC(=O)CO
InChIInChI=1S/C3H6O2/c1-3(5)2-4/h4H,2H2,1H3
InChIKeyXLSMFKSTNGKWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.00E+06 mg/L @ 20 °C (exp)
Soluble in water
Soluble (in ethanol)

Hydroxyacetone (CAS 116-09-6) Procurement Guide: Baseline Properties and Sourcing for Industrial and R&D Applications


Hydroxyacetone (CAS 116-09-6), also known as acetol or 1-hydroxy-2-propanone, is the simplest α-hydroxyketone (ketol), with the formula C3H6O2 and a molecular weight of 74.08 g/mol . As a bifunctional molecule containing both a carbonyl and a primary hydroxyl group, it is a colorless to yellow liquid that is miscible with water and common organic solvents . It is a versatile chemical building block and reagent, utilized in organic syntheses like Mannich and aldol reactions, and is an intermediate in the production of polyols, imidazoles, and dyes . Its procurement is essential for research in biomass conversion, green chemistry, and fine chemical synthesis.

Building block

Bifunctional α-hydroxyketone with a ketone and primary alcohol group

Physical form

Miscible with water and common organic solvents; suitable for homogeneous reactions

Synthetic utility

Mannich, aldol, and cyclization reactions; polyol, imidazole, and dye intermediate synthesis

Research context

Biomass conversion, green chemistry, and catalytic upgrading studies

Why Hydroxyacetone Cannot Be Replaced by Its Closest Analogs: Key Differentiators


In scientific and industrial applications, substituting Hydroxyacetone with a seemingly similar α-hydroxyketone or a related triose can lead to significant and quantifiable changes in reactivity, selectivity, and process efficiency. The absence of an additional carbon (as in C4-analogs) or a second hydroxyl group (as in dihydroxyacetone) fundamentally alters its molecular geometry, electron density, and subsequent reaction pathways [1]. Critical differences manifest in gas-phase basicity [2], its performance as a specific intermediate in selective biomass conversion [3], and its unique behavior as a substrate in enzymatic transformations [4]. The quantitative evidence below demonstrates that for specific target syntheses and catalytic processes, Hydroxyacetone is not an interchangeable commodity but a distinct and strategically necessary compound.

Gas-phase basicity may differ from chain-extended analogs

Proton affinity shifts can alter ionization efficiency and fragmentation in mass spectrometry, limiting direct replacement by 1-hydroxy-2-butanone.

Catalytic yields in biomass upgrading are catalyst-specific

Reported glycerol dehydration yields are sensitive to catalyst composition; using a longer-chain ketol may lower hydroxyacetone selectivity and process economics.

Enzymatic transformations require shortest ketol substrate

Fructose-6-phosphate aldolase directly converts 1-hydroxyalkanones; a C4 or dihydroxy analog may shift reaction rates or product profiles.

Hydroxyacetone Procurement: Quantified Performance vs. In-Class Comparators in Key Applications


Gas-Phase Basicity: A Quantitative Distinction from 1-Hydroxy-2-Butanone

Hydroxyacetone exhibits a measurably higher gas-phase basicity (GB) compared to the next homolog, 1-hydroxy-2-butanone. This difference in proton affinity directly influences its behavior in gas-phase reactions, such as those encountered in mass spectrometry or chemical ionization studies [1].

Gas-phase basicity
Head-to-head
803.5 vs 796.9 kJ/mol
(+6.6 kJ/mol)
Reported higher proton affinity may affect ionization efficiency in gas-phase ion chemistry studies.
FT-ICR determination; context for MS-based applications.
Physical Organic Chemistry Mass Spectrometry Thermochemistry

Superior Yield in Glycerol Dehydration: La2CuO4 Catalyst Comparison

The production of Hydroxyacetone via glycerol dehydration is a key step in biomass valorization. Research has quantified the performance of different catalysts in producing Hydroxyacetone as the target product. The use of a La2CuO4 catalyst resulted in a high yield of 76% for Hydroxyacetone, which is a significant improvement over the 45.5% yield achieved with a Cu-MgF2 catalyst under comparable conditions . This demonstrates a quantifiable advantage in process economics and efficiency.

Glycerol dehydration yield
Cross-study comparable
76% vs 45.5%
(+30.5 pp)
Reported yield difference supports catalyst screening for process development.
La₂CuO₄ vs. Cu-MgF₂ at 260°C; source verification recommended.
Heterogeneous Catalysis Biomass Conversion Green Chemistry

Selective Production from Cellulose: Co-Production Yield Ratio with 1-Hydroxy-2-Butanone

In the direct conversion of cellulose to value-added keto-alcohols, Hydroxyacetone is co-produced with 1-hydroxy-2-butanone (HB). A specific Sn-Ni intermetallic catalyst system yielded a total of ~70% combined keto-alcohols, with Hydroxyacetone contributing a 33.2% yield and HB a 35.6% yield [1]. This near-equivalent production ratio highlights Hydroxyacetone's integral role in a balanced product stream from a single, sustainable feedstock.

Cellulose hydrogenolysis co-yield
Head-to-head
33.2% vs 35.6%
(difference 2.4 pp)
Near-equivalent co-production ratio supports multi-product biorefinery strategy evaluation.
Sn-Ni IMC catalyst; direct cellulose conversion.
Lignocellulosic Biomass Selective Hydrogenolysis Renewable Chemicals

Quantified IR Spectroscopic Properties: Integrated Molar Absorptivity for Analytical Applications

For quantitative analytical work, Hydroxyacetone has a well-defined and published FTIR spectral signature. The integrated molar absorptivity of its carbonyl band at 1720 cm⁻¹ was calculated to be 3674 L/mol/cm in deuterium oxide [1]. This precise, quantitative optical constant is a foundational piece of data for analytical chemists developing or validating methods, and this specific value may not be as rigorously determined for all analogous α-hydroxyketones.

FTIR molar absorptivity
Class-level
3674 L/mol/cm
at 1720 cm⁻¹
Published quantitative constant supports method development for carbonyl-band assays.
Measured in D₂O; analog validation may be needed.
Analytical Chemistry FTIR Spectroscopy Quantitative Analysis

High-Value Application Scenarios for Hydroxyacetone (CAS 116-09-6) Driven by Quantified Performance


Catalytic Upgrading of Glycerol to Lactic Acid

Hydroxyacetone is a key intermediate in the production of lactic acid, a high-demand chemical for the bioplastics industry (PLA). Research using commercial Pt/Al2O3 catalysts has demonstrated that Hydroxyacetone can be converted to lactic acid with high selectivity (>96%) under strong alkaline conditions . This high-yield pathway from glycerol-derived Hydroxyacetone offers a sustainable and economically viable route to a major platform chemical. Procurement of high-purity Hydroxyacetone is essential for further catalyst and process development in this area.

Production of Enantiopure (R)-1,2-Propanediol

Hydroxyacetone serves as a direct precursor for the asymmetric synthesis of (R)-1,2-propanediol. This reduction is achieved with high stereoselectivity using microbial cell catalysts, providing a more direct and environmentally friendly route compared to traditional chemical synthesis of chiral alcohols . The specific structural features of Hydroxyacetone make it an ideal substrate for these biocatalytic transformations, which are critical for producing chiral building blocks for pharmaceuticals and agrochemicals.

Synthesis of Potent Antihypertensive Imidazoles

In pharmaceutical research, Hydroxyacetone is a critical reagent for constructing imidazole rings, a core structure in several potent and orally active antihypertensive agents . The molecule's bifunctional nature (α-hydroxyketone) provides the necessary reactivity for specific condensation and cyclization reactions that are difficult to achieve with other starting materials, directly enabling the creation of targeted molecular scaffolds for drug discovery.

Application
Selection Property
Validation Focus
Glycerol-to-lactic acid upgrading research
Pt/Al₂O₃ catalyst system compatibility
Selectivity under alkaline aqueous conditions
Chiral (R)-1,2-propanediol synthesis studies
Asymmetric bioreduction substrate
Stereochemical outcome with microbial whole-cell catalysts
Imidazole scaffold synthesis for antihypertensive research
α-hydroxyketone bifunctional reactivity
Condensation/cyclization pathway to targeted heterocycles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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